N-(4-chlorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide is an organic compound that belongs to the class of carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 1,2-dihydroacenaphthylene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1,3-dihydro-5-acenaphthylenecarboxamide
- N-(4-chlorophenyl)-1,2-dihydro-5-naphthalenecarboxamide
- N-(4-chlorophenyl)-1,2-dihydro-5-phenanthrenecarboxamide
Uniqueness
N-(4-chlorophenyl)-1,2-dihydro-5-acenaphthylenecarboxamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its dihydroacenaphthylene moiety provides a distinct framework that can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H14ClNO |
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Molecular Weight |
307.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1,2-dihydroacenaphthylene-5-carboxamide |
InChI |
InChI=1S/C19H14ClNO/c20-14-7-9-15(10-8-14)21-19(22)17-11-6-13-5-4-12-2-1-3-16(17)18(12)13/h1-3,6-11H,4-5H2,(H,21,22) |
InChI Key |
CVGAZZPBZGKGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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